molecular formula C18H23N3O3S B12243447 4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole

4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole

Cat. No.: B12243447
M. Wt: 361.5 g/mol
InChI Key: CCEYGMZWYKPSFW-UHFFFAOYSA-N
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Description

4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole is a complex organic compound that features a unique combination of structural elements, including a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a 1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole typically involves multiple steps, starting from readily available precursors

    Construction of the Octahydropyrrolo[3,4-c]pyrrole Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as benzenesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the 1,2-Oxazole Ring: This step typically involves the cyclization of an appropriate precursor under oxidative conditions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Triethylamine, benzenesulfonyl chloride

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways involved would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-ones.

    Oxazole Derivatives: Compounds containing the oxazole ring, such as 2,5-dimethyl-1,2-oxazole.

Uniqueness

What sets 4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-3,5-dimethyl-1,2-oxazole apart is its combination of structural elements, which may confer unique biological activities and chemical reactivity

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

4-[[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C18H23N3O3S/c1-13-18(14(2)24-19-13)12-20-8-15-10-21(11-16(15)9-20)25(22,23)17-6-4-3-5-7-17/h3-7,15-16H,8-12H2,1-2H3

InChI Key

CCEYGMZWYKPSFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC3CN(CC3C2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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